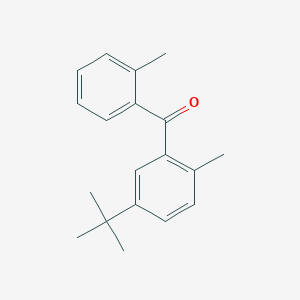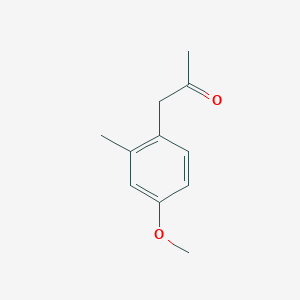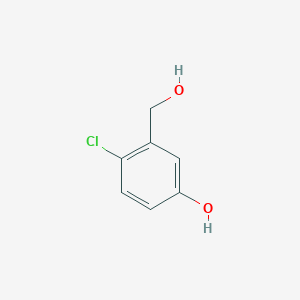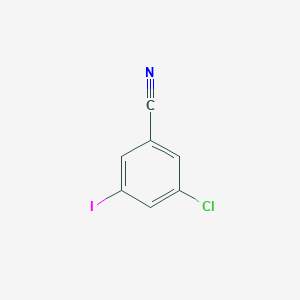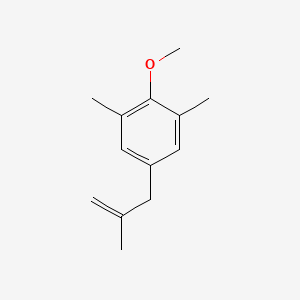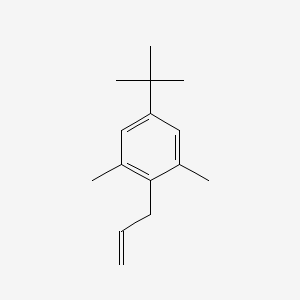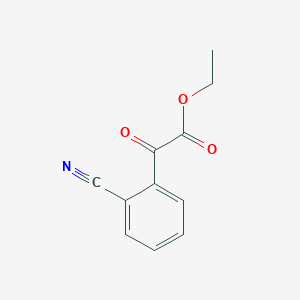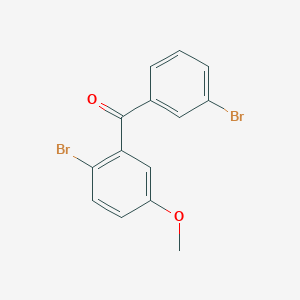
2,3'-Dibromo-5-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’-Dibromo-5-methoxybenzophenone is an organic compound with the molecular formula C14H10Br2O2 It is characterized by the presence of two bromine atoms and a methoxy group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dibromo-5-methoxybenzophenone typically involves the bromination of 5-methoxybenzophenone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzophenone ring.
Industrial Production Methods: On an industrial scale, the production of 2,3’-Dibromo-5-methoxybenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: 2,3’-Dibromo-5-methoxybenzophenone can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form 2,3’-dibromo-5-methoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of 2,3’-Dibromo-5-methoxybenzophenone can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in acidic medium, elevated temperature.
Major Products Formed:
Substitution: Various substituted benzophenones.
Reduction: 2,3’-dibromo-5-methoxybenzyl alcohol.
Oxidation: Corresponding carboxylic acids or ketones.
Scientific Research Applications
2,3’-Dibromo-5-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3’-Dibromo-5-methoxybenzophenone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the methoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2,4’-Dibromo-5-methoxybenzophenone
- 2,3’-Dichloro-5-methoxybenzophenone
- 2,3’-Dibromo-4-methoxybenzophenone
Comparison: 2,3’-Dibromo-5-methoxybenzophenone is unique due to the specific positioning of the bromine atoms and the methoxy group, which can significantly affect its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity patterns.
This detailed overview provides a comprehensive understanding of 2,3’-Dibromo-5-methoxybenzophenone, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c1-18-11-5-6-13(16)12(8-11)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQSXZCMATXOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641441 |
Source


|
| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-87-6 |
Source


|
| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
